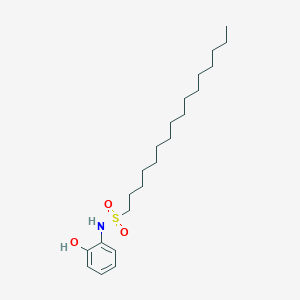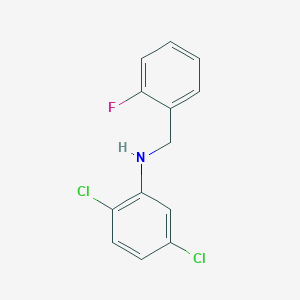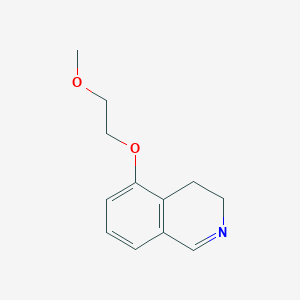
N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide is a sulfonamide derivative known for its diverse biological activities. Sulfonamides have been widely studied due to their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide typically involves the reaction of 2-hydroxyaniline with hexadecane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for sulfonamides often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. It can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby preventing cell proliferation . Additionally, it may interact with other molecular targets, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
- N-{4-[(2-Hydroxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-(2-Hydroxyphenyl)hexadecane-1-sulfonamide is unique due to its long alkyl chain, which can enhance its lipophilicity and membrane permeability. This property may improve its efficacy as a therapeutic agent compared to other sulfonamides with shorter alkyl chains .
属性
CAS 编号 |
920527-05-5 |
|---|---|
分子式 |
C22H39NO3S |
分子量 |
397.6 g/mol |
IUPAC 名称 |
N-(2-hydroxyphenyl)hexadecane-1-sulfonamide |
InChI |
InChI=1S/C22H39NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-27(25,26)23-21-18-15-16-19-22(21)24/h15-16,18-19,23-24H,2-14,17,20H2,1H3 |
InChI 键 |
IVLQZEOCGXLAKY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide](/img/structure/B15174709.png)
![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B15174720.png)

![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)



![Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-](/img/structure/B15174755.png)






